Bentazon methyl

Physicochemical properties Environmental fate Analytical chemistry

Environmental labs face quantitation errors when substituting bentazon for its primary soil metabolite. Bentazon methyl (CAS 61592-45-8) is the essential certified reference standard for accurate LC-MS/MS and GC-ECD analysis under EPA Method 8151A. • Accounts for 1.7-5.8% of applied bentazon after 48 days in soil dissipation studies - critical for total environmental loading assessments. • Neutral methylated structure (LogP 2.3 vs. 0.77 for bentazon) requires distinct chromatographic separation - ensuring method specificity and defensible data. Supplied as a white crystalline solid with full Certificate of Analysis. For R&D use only.

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
CAS No. 61592-45-8
Cat. No. B048441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBentazon methyl
CAS61592-45-8
Synonyms1-Methyl-3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-Dioxide; _x000B_BAS 79520
Molecular FormulaC11H14N2O3S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C2=CC=CC=C2N(S1(=O)=O)C
InChIInChI=1S/C11H14N2O3S/c1-8(2)13-11(14)9-6-4-5-7-10(9)12(3)17(13,15)16/h4-8H,1-3H3
InChIKeyXFTQFXBQDVWOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bentazon Methyl: Reference Standard and Soil Metabolite


Bentazon methyl (CAS 61592-45-8), also known as N-methylbentazon or bentazone-methyl, is a methylated derivative of the benzothiadiazinone herbicide bentazon. With the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol, it is a white crystalline solid. [1] Unlike its parent compound bentazon (a weak acid with pKa 3.3), bentazon methyl is a neutral molecule that lacks an ionizable proton, fundamentally altering its physicochemical and environmental behavior. [2] This compound is primarily encountered as a certified reference material for analytical method development and as the most consistently observed metabolite of bentazon in soil degradation studies, where it accounts for 1.7–5.8% of applied radioactivity after 48 days. [3]

Bentazon Methyl vs. Bentazon: Substitution Failure


Bentazon methyl is not a direct substitute for bentazon, bentazon-sodium, or other bentazon salts in either analytical or environmental fate applications. Structurally, the methylation of the nitrogen atom eliminates the acidic proton present in the parent molecule (pKa ~3.3) [1], resulting in a neutral compound with drastically increased lipophilicity (LogP 2.3 vs. LogP 0.77 at pH 5 for bentazon) [2] [3]. This fundamental difference means that bentazon methyl cannot be used to replicate the herbicidal activity, water solubility profile, or soil mobility of bentazon-based formulations. Furthermore, in analytical contexts, substituting bentazon methyl for bentazon would invalidate quantitative methods, as the two compounds exhibit distinct chromatographic retention times and mass spectral fragmentation patterns. Procurement of the correct form is therefore critical for accurate environmental monitoring, metabolite tracking, and method validation.

Bentazon Methyl: Key Differentiators vs. Analogs


Lipophilicity Shift vs. Bentazon

Bentazon methyl exhibits a computed octanol-water partition coefficient (LogP) of 2.31550 [1]. In contrast, the parent compound bentazon has a measured LogP of 0.77 at pH 5 [2]. This ~3-fold difference in LogP (or approximately 35× difference in partition coefficient) indicates that bentazon methyl is substantially more lipophilic and will partition more readily into organic phases or soil organic matter compared to the anionic parent.

Physicochemical properties Environmental fate Analytical chemistry

Primary Soil Metabolite of Bentazon

In a controlled laboratory soil degradation study, bentazon methyl (methylbentazon) was identified as the most consistently observed metabolite of bentazon, accounting for 1.7–5.8% of the applied ¹⁴C radioactivity after 48 days of incubation [1]. For comparison, bentazon mineralization (conversion to CO₂) ranged from 12% to 18% of applied radioactivity over the same period in soils with prior bentazon exposure, while only 2–3% was mineralized in soils with no history of bentazon application.

Environmental fate Soil degradation Metabolite tracking

EPA 8151A Standard for GC-ECD

Bentazon methyl ester (CAS 61592-45-8) is a specified analyte in EPA Method 8151A for the determination of chlorinated herbicides in environmental samples by gas chromatography with electron capture detection (GC-ECD) [1]. The method requires methylation of parent acids to their corresponding methyl esters for GC analysis; bentazon methyl is the derivatization product used for the quantification of bentazon residues. Certified reference materials are available at concentrations of 0.1 mg/mL and 1.0 mg/mL in MtBE or methanol . In contrast, underivatized bentazon (as the free acid or sodium salt) is not amenable to direct GC analysis due to its low volatility and thermal instability.

Analytical method validation Environmental monitoring Reference materials

Multi-Residue LC-MS/MS Target

Bentazon methyl (bentazone-methyl) is included as a target metabolite in validated multi-residue LC-MS/MS methods for complex environmental matrices, such as those employing modified QuEChERS extraction [1]. In contrast to bentazon, which is typically analyzed in its native anionic form, bentazon methyl is a neutral species that exhibits different chromatographic behavior and ionization efficiency. Its inclusion in these methods is essential for comprehensive assessment of total bentazon-related residues in soil, plant tissues, and water.

LC-MS/MS Multi-residue analysis Environmental matrices

Bentazon Methyl: Scientific & Industrial Applications


Environmental Fate & Metabolite Tracking

Bentazon methyl is the primary persistent metabolite of bentazon in soil, consistently detected at 1.7–5.8% of applied parent compound after 48 days [1]. Researchers conducting soil dissipation studies, lysimeter experiments, or groundwater monitoring for bentazon must include bentazon methyl as a target analyte to accurately assess total environmental loading and potential off-site movement. Procurement of the certified analytical standard enables accurate quantitation of this metabolite in environmental samples.

EPA 8151A Monitoring & Residue Testing

For laboratories performing compliance testing under EPA Method 8151A, bentazon methyl ester is a required standard for the GC-ECD analysis of chlorinated herbicides [2]. The method involves derivatization of bentazon to its methyl ester form for quantification. Certified reference materials at 0.1–1.0 mg/mL in MtBE or methanol are essential for calibration curve preparation and quality control, ensuring method validation and defensible data reporting.

Multi-Residue LC-MS/MS Method Validation

Bentazon methyl is included as a target metabolite in validated multi-residue LC-MS/MS methods for complex matrices, such as those using QuEChERS extraction [3]. Analytical method developers and contract research organizations require the pure standard for optimizing chromatographic separation, establishing multiple reaction monitoring (MRM) transitions, and assessing matrix effects. Its procurement is critical for achieving full method scope and for meeting regulatory data requirements for pesticide residue definition.

Bentazon Derivative Synthesis & Internal Standards

The methylated structure of bentazon methyl (N-methylbentazon) serves as a key intermediate or reference point for synthesizing other bentazon derivatives, including potential isotope-labeled internal standards for mass spectrometry [4]. In-house synthesis laboratories and custom synthesis providers may procure this compound as a starting material or as a reference for structural confirmation via NMR and mass spectrometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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